molecular formula C10H12N2O3 B3152655 (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid CAS No. 74164-26-4

(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid

Cat. No.: B3152655
CAS No.: 74164-26-4
M. Wt: 208.21 g/mol
InChI Key: PIGBPTSHIOJCAI-VIFPVBQESA-N
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Description

(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid is an organic compound that features an acetamido group and a pyridinyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the acylation of (2S)-2-amino-3-(pyridin-2-yl)propanoic acid with acetic anhydride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve (2S)-2-amino-3-(pyridin-2-yl)propanoic acid in a suitable solvent such as dichloromethane.
  • Add acetic anhydride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine or the pyridinyl group to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or pyridinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides, carboxylic acids.

    Reduction: Amines, piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The acetamido group can form hydrogen bonds with active sites, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(pyridin-2-yl)propanoic acid: Lacks the acetamido group but shares the pyridinyl and propanoic acid moieties.

    (2S)-2-acetamido-3-(pyridin-3-yl)propanoic acid: Similar structure but with the pyridinyl group at a different position.

    (2S)-2-acetamido-3-(pyrimidin-2-yl)propanoic acid: Contains a pyrimidinyl group instead of a pyridinyl group.

Uniqueness

(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid is unique due to the specific positioning of the acetamido and pyridinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S)-2-acetamido-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGBPTSHIOJCAI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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